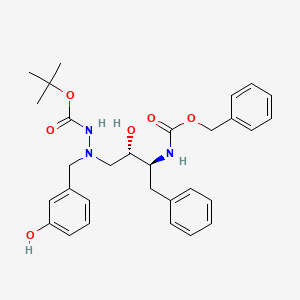
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its multiple functional groups, including benzyloxycarbonyl, t-butyloxycarbonyl, hydroxy, and phenyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. A common synthetic route may involve the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and t-butyloxycarbonyl protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol (MeOH), room temperature.
Substitution: Bromine (Br2), acetic acid (AcOH), room temperature.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Introduction to 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
This compound is a complex organic compound with significant implications in various scientific fields. Its unique structure, characterized by multiple functional groups and stereocenters, allows for diverse applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The compound has been explored for its potential use in drug development due to its ability to interact with biological targets. Its structure allows it to serve as a scaffold for the design of novel therapeutics, particularly those targeting enzyme inhibition or receptor binding.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzyloxycarbonyl amino acids have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Peptide Synthesis
The protecting groups present in this compound make it an ideal candidate for peptide synthesis applications. The benzyloxycarbonyl and t-butyloxycarbonyl groups can be selectively removed under mild conditions, allowing for the formation of peptides without compromising their integrity.
Table 2: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Removal Conditions |
|---|---|---|
| Benzyloxycarbonyl | Moderate | Acidic conditions |
| t-Butyloxycarbonyl | High | Mild acid or heat |
Material Science
The compound's ability to form stable complexes with metals makes it a candidate for developing new materials, particularly in catalysis and sensor technologies. Its unique functional groups can facilitate interactions with metal ions, enhancing catalytic activity.
Case Study: Catalytic Applications
Studies have shown that similar azahexane derivatives can act as effective catalysts in organic reactions, including asymmetric synthesis and polymerization processes.
作用机制
The mechanism of action of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of biological pathways and therapeutic effects.
相似化合物的比较
Similar Compounds
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(4-hydroxyphenyl)-6-phenyl-2-azahexane
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(2-hydroxyphenyl)-6-phenyl-2-azahexane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity
生物活性
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including multiple functional groups and stereocenters, is of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Features:
- Stereochemistry: The presence of multiple stereocenters (5S and 4S configurations) suggests potential chiral interactions in biological systems.
- Functional Groups: The benzyloxycarbonyl and t-butyloxycarbonyl groups are known to influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing affinity for target proteins.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anti-inflammatory Activity: Compounds with phenolic structures often demonstrate anti-inflammatory properties. For instance, derivatives of 3-hydroxyphenyl have been shown to inhibit pro-inflammatory cytokines.
- Analgesic Effects: The presence of the benzyloxycarbonyl group may enhance analgesic properties by modulating pain pathways.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects:
- Analgesic Activity:
- In Vitro Studies:
Data Table: Biological Activities
属性
CAS 编号 |
162739-46-0 |
|---|---|
分子式 |
C30H37N3O6 |
分子量 |
535.6 g/mol |
IUPAC 名称 |
benzyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(37)32-33(19-24-15-10-16-25(34)17-24)20-27(35)26(18-22-11-6-4-7-12-22)31-28(36)38-21-23-13-8-5-9-14-23/h4-17,26-27,34-35H,18-21H2,1-3H3,(H,31,36)(H,32,37)/t26-,27-/m0/s1 |
InChI 键 |
YDGIBMQJBZYHRD-SVBPBHIXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
规范 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















